molecular formula C20H19FN2O3S B2490295 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide CAS No. 896607-06-0

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide

Cat. No. B2490295
CAS RN: 896607-06-0
M. Wt: 386.44
InChI Key: ASDFRGMRUWDYDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, compounds with similar structures have been synthesized through condensation reactions, where acylation of amino compounds or reaction with isothiocyanates is a common step (Egli, Linden, & Heimgartner, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide has been determined using techniques like X-ray diffraction. These studies reveal details about bond lengths, bond angles, and the overall conformation of the molecule, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of structurally related compounds can involve interactions with biological targets, such as enzymes or receptors, which are often explored through various biochemical assays. For instance, some compounds have been evaluated for their antimicrobial activities, showing promising results against a range of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. The crystal packing, hydrogen bonding, and overall stability of the compound can significantly influence its physical properties and potential applications (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Properties Analysis

The chemical properties of related compounds, such as acidity, basicity, reactivity towards various reagents, and photostability, play a crucial role in their potential as pharmaceutical agents or in other applications. Studies focusing on the design, synthesis, and evaluation of these compounds often aim to optimize these properties for specific uses (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Scientific Research Applications

Metabolic Pathway and Transporter Study

Research on YM758, a compound with a similar structural motif, has provided insights into its metabolic pathways, identifying major metabolites in human urine and plasma. The study also explored the renal and hepatic transport mechanisms for these metabolites, highlighting the role of human organic cation transporters (OCTs) and organic anion transporters (OATs) in the drug's excretion process. This information is crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of related compounds (Umehara et al., 2009).

Synthetic Route Development

Another study focused on developing a practical and scalable synthetic route for YM758 monophosphate, highlighting the challenges and solutions in synthesizing complex molecules for pharmaceutical applications. The research emphasized the importance of avoiding unstable intermediates and improving overall yield through novel synthetic pathways (Yoshida et al., 2014).

Anticancer Activity

Benzothiazole derivatives, including those structurally related to the compound of interest, have been extensively studied for their anticancer properties. A series of benzothiazole acylhydrazones was synthesized and evaluated for probable anticancer activity, demonstrating the potential of benzothiazole scaffolds in developing new anticancer agents (Osmaniye et al., 2018).

Antimicrobial Activity

The antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine was investigated, highlighting the impact of fluorine substitution on enhancing antimicrobial efficacy. This study suggests that specific structural modifications can significantly influence the biological activity of such compounds (Desai et al., 2013).

Molecular Structure and Properties

Research on the molecular structure, vibrational properties, and quantum chemical calculations of benzamide derivatives provides valuable information on the electronic and spatial configuration, which is essential for understanding their interaction with biological targets. Such studies contribute to the rational design of new drugs with improved efficacy and reduced toxicity (Saeed et al., 2010).

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-9-14(10-18(11-17)26-2)19(24)22-8-7-16-12-27-20(23-16)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDFRGMRUWDYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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